1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI)

Overview

Description

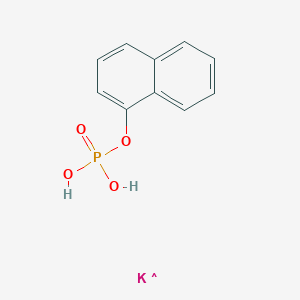

1-Naphthyl phosphate potassium salt is a chemical compound with the molecular formula C₁₀H₇K₂O₄P. It is a non-specific phosphatase inhibitor, which means it can inhibit the activity of various phosphatases, including acid, alkaline, and protein phosphatases . This compound is widely used in biochemical research and enzyme analysis due to its ability to act as a substrate for the determination of prostatic acid phosphatase .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthyl phosphate potassium salt can be synthesized through the reaction of 1-naphthol with phosphorus oxychloride (POCl₃) in the presence of a base such as potassium hydroxide (KOH). The reaction typically proceeds as follows:

- Dissolve 1-naphthol in a suitable solvent like dichloromethane.

- Add phosphorus oxychloride dropwise while maintaining the reaction mixture at a low temperature.

- Gradually add potassium hydroxide to neutralize the reaction mixture.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

Industrial production of 1-naphthyl phosphate potassium salt involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

1-Naphthyl phosphate potassium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions .

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN₃) to form azido derivatives.

Major Products Formed

Hydrolysis: 1-naphthol and phosphoric acid.

Oxidation: Naphthoquinone derivatives.

Substitution: Azido derivatives.

Scientific Research Applications

Scientific Research Applications

1-Naphthalenol derivatives have been widely studied for their potential applications in various fields:

Biochemical Research

1-Naphthalenol derivatives are often used as substrates or inhibitors in enzyme assays. For example, they can serve as phosphatase substrates due to the presence of the phosphate group, which can be hydrolyzed by phosphatases. This property is crucial in studying enzymatic activity and regulation in biochemical pathways.

Analytical Chemistry

The compound can be utilized in analytical methods such as high-performance liquid chromatography (HPLC) for the detection and quantification of phosphates in environmental samples. Its unique structure allows for specific interactions with various analytes, enhancing sensitivity and selectivity.

Material Science

Due to its phosphoric acid moiety, 1-naphthalenol dihydrogen phosphate can be incorporated into polymer matrices to improve their flame retardant properties. Research has shown that adding phosphate esters to polymers can significantly enhance their thermal stability and reduce flammability.

Agricultural Applications

1-Naphthalenol, dihydrogen phosphate is also explored for its potential use in agriculture:

- Fertilizer Component : As a source of phosphorus, it can be used in fertilizers to promote plant growth. Phosphorus is essential for energy transfer and photosynthesis in plants.

- Soil Amendment : The compound may improve soil nutrient availability and enhance microbial activity, leading to better crop yields.

Pharmaceutical Applications

1-Naphthalenol derivatives have been investigated for their pharmaceutical potential:

- Drug Development : The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases where phosphatases play a critical role.

- Formulations : It can be included in pharmaceutical formulations as a buffering agent due to its pH-stabilizing properties.

Data Table: Comparative Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Biochemical Research | Enzyme assays | Substrate for phosphatases |

| Analytical Chemistry | HPLC detection | High sensitivity and selectivity |

| Material Science | Flame retardant polymers | Enhanced thermal stability |

| Agriculture | Fertilizer component | Promotes plant growth |

| Pharmaceutical | Drug development | Modulates enzyme activity |

Case Study 1: Enzyme Inhibition

A study demonstrated that 1-naphthalenol derivatives could effectively inhibit specific phosphatases involved in cancer progression. The inhibition was characterized by kinetic assays showing a significant reduction in enzyme activity at low concentrations of the compound.

Case Study 2: Polymer Enhancement

Research published in a materials science journal indicated that incorporating 1-naphthalenol dihydrogen phosphate into polyvinyl chloride (PVC) significantly improved its flame retardancy compared to standard formulations without phosphates. The treated PVC showed a reduction in flammability by up to 30%.

Mechanism of Action

1-Naphthyl phosphate potassium salt exerts its effects by inhibiting the activity of phosphatases. It acts as a substrate for these enzymes, leading to the release of 1-naphthol upon hydrolysis. The released 1-naphthol can then be detected through various analytical methods, including fluorescence and colorimetric assays . The inhibition of phosphatases affects various cellular processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

1-Naphthyl phosphate potassium salt can be compared with other similar compounds, such as:

1-Naphthyl phosphate monosodium salt monohydrate: Similar in structure and function but differs in the counterion (sodium instead of potassium).

2-Naphthyl phosphate sodium salt: Another naphthyl phosphate derivative with the phosphate group attached to the second position of the naphthalene ring.

4-Nitrophenyl phosphate: A commonly used phosphatase substrate that releases 4-nitrophenol upon hydrolysis.

1-Naphthyl phosphate potassium salt is unique due to its specific inhibition of a wide range of phosphatases and its applications in various biochemical assays .

Biological Activity

1-Naphthalenol, dihydrogen phosphate, monopotassium salt (9CI) is a chemical compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This compound is recognized for its potential biological activities, which include enzyme interactions and possible therapeutic applications.

- Chemical Formula : C_{10}H_{11}O_4P·K

- Molecular Weight : 236.25 g/mol

- CAS Number : 100929-85-9

Enzymatic Role

1-Naphthalenol, dihydrogen phosphate, monopotassium salt is primarily studied for its role as a substrate or inhibitor in enzymatic reactions. It is known to interact with various enzymes, influencing biochemical pathways. For instance, its phosphate group can participate in phosphorylation reactions, which are critical for many cellular processes.

Case Studies and Research Findings

- Enzymatic Inhibition : Research has demonstrated that this compound can inhibit certain phosphatases, enzymes responsible for removing phosphate groups from molecules. Such inhibition can lead to altered metabolic pathways and has implications in cancer research where phosphatase activity is often dysregulated.

- Toxicological Studies : A significant body of research has focused on the toxicological profile of naphthalene derivatives, including 1-naphthalenol. Studies indicate that exposure to high concentrations can lead to adverse effects such as cytotoxicity and genotoxicity in various cell lines. For example, a study highlighted the increased incidence of bladder cancer among workers exposed to naphthalene compounds due to their carcinogenic potential .

- Pharmacological Applications : Investigations into the pharmacological properties of this compound have suggested potential therapeutic uses. For instance, it has been explored as a candidate for drug formulation due to its solubility and ability to act as a buffering agent in pharmaceutical preparations .

Data Table: Biological Activities and Effects

Safety and Toxicity

The safety profile of 1-naphthalenol, dihydrogen phosphate, monopotassium salt indicates potential hazards associated with its use. Toxicological assessments have shown that while the compound can be beneficial in controlled doses, excessive exposure may lead to serious health risks.

Q & A

Basic Research Questions

Q. How is 1-naphthalenol, dihydrogen phosphate, monopotassium salt synthesized, and what are the critical parameters affecting yield and purity?

- Methodological Answer : The synthesis typically involves phosphorylation of 1-naphthol using phosphoric acid followed by neutralization with potassium hydroxide. Key parameters include:

- Reagent stoichiometry : Excess phosphoric acid ensures complete esterification of 1-naphthol.

- Temperature control : Maintain 60–80°C to prevent side reactions (e.g., di-ester formation).

- Purification : Recrystallization from aqueous ethanol removes unreacted starting materials and byproducts .

- pH adjustment : Neutralization with KOH must be gradual to avoid local overheating, which degrades the product .

Q. What spectroscopic methods are recommended for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Confirm the esterification of the phosphate group to the naphthol ring (δ ~4–5 ppm for phosphate protons; ³¹P signal near 0 ppm).

- FT-IR : Peaks at 1250–1200 cm⁻¹ (P=O stretch) and 1050–950 cm⁻¹ (P-O-C stretch) validate the phosphate ester bond.

- Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 263.25 (monopotassium adduct) confirm molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Avoid humidity to prevent hydrolysis of the phosphate ester bond.

- Handling : Use inert atmospheres (e.g., nitrogen) during weighing to minimize oxidation.

- Stability monitoring : Regular HPLC analysis (C18 column, UV detection at 254 nm) detects degradation products like free 1-naphthol .

Advanced Research Questions

Q. What strategies can resolve contradictions in enzymatic assay data when using this compound as a substrate?

- Methodological Answer : Contradictions may arise from:

- Enzyme specificity : Validate phosphatase activity using a positive control (e.g., p-nitrophenyl phosphate).

- Interfering ions : Chelate divalent cations (e.g., Mg²⁺) with EDTA to prevent non-specific hydrolysis.

- Substrate purity : Pre-purify the compound via ion-exchange chromatography to remove residual free phosphate .

- Buffer optimization : Use Tris-HCl (pH 7.4) instead of carbonate buffers to avoid pH shifts during assays .

Q. How does the choice of counterion (monopotassium vs. disodium) affect the compound’s reactivity in phosphorylation reactions?

- Methodological Answer :

- Solubility : The monopotassium salt has higher solubility in polar solvents (e.g., water) compared to disodium salts, enabling faster reaction kinetics in aqueous systems .

- Ionic strength : Potassium ions reduce electrostatic repulsion between negatively charged substrates and enzymes (e.g., alkaline phosphatase), enhancing catalytic efficiency .

- Crystallization behavior : Potassium salts often form smaller crystals, improving bioavailability in kinetic studies .

Q. What are the mechanisms of photodegradation of this compound under varying light conditions?

- Methodological Answer :

- Pathways : UV light (254 nm) cleaves the P-O bond, releasing 1-naphthol and phosphate. Secondary oxidation of 1-naphthol produces quinones.

- Experimental design : Accelerate degradation using a UV chamber; monitor via TLC (silica gel, ethyl acetate:methanol 3:1) and quantify residues with LC-MS.

- Mitigation : Add antioxidants (e.g., ascorbic acid) or use amber glassware to suppress radical-mediated degradation .

Properties

CAS No. |

100929-85-9 |

|---|---|

Molecular Formula |

C10H8KO4P |

Molecular Weight |

262.24 g/mol |

IUPAC Name |

potassium;naphthalen-1-yl hydrogen phosphate |

InChI |

InChI=1S/C10H9O4P.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H2,11,12,13);/q;+1/p-1 |

InChI Key |

HLDMCOOHPHVMCN-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.[K] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].[K+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.